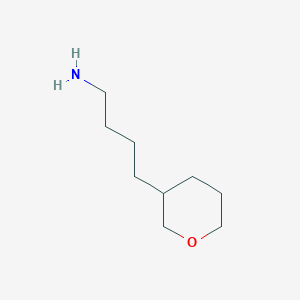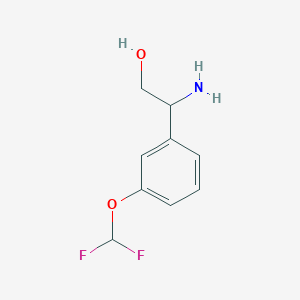
I(2)-Amino-3-(difluoromethoxy)benzeneethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-2-[3-(difluoromethoxy)phenyl]ethan-1-ol is an organic compound with the molecular formula C9H11F2NO2 It is characterized by the presence of an amino group, a difluoromethoxy group, and a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-[3-(difluoromethoxy)phenyl]ethan-1-ol typically involves the reaction of 3-(difluoromethoxy)benzaldehyde with an appropriate amine source under controlled conditions. One common method involves the use of reductive amination, where the aldehyde is first converted to an imine intermediate, followed by reduction to yield the desired amino alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-2-[3-(difluoromethoxy)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines or alcohols.
Applications De Recherche Scientifique
2-amino-2-[3-(difluoromethoxy)phenyl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-amino-2-[3-(difluoromethoxy)phenyl]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the difluoromethoxy group can enhance lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-2-[4-(difluoromethoxy)phenyl]ethan-1-ol
- 2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol
- 2-amino-2-[3-(difluoromethyl)phenyl]ethan-1-ol
Uniqueness
2-amino-2-[3-(difluoromethoxy)phenyl]ethan-1-ol is unique due to the specific positioning of the difluoromethoxy group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can result in different chemical and biological properties.
Propriétés
Numéro CAS |
1094697-86-5 |
|---|---|
Formule moléculaire |
C9H11F2NO2 |
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
2-amino-2-[3-(difluoromethoxy)phenyl]ethanol |
InChI |
InChI=1S/C9H11F2NO2/c10-9(11)14-7-3-1-2-6(4-7)8(12)5-13/h1-4,8-9,13H,5,12H2 |
Clé InChI |
ZNHFZWLHNLDZMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC(F)F)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


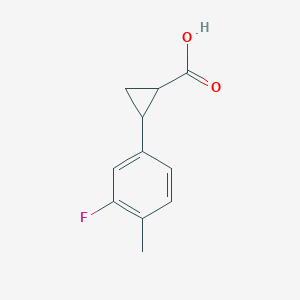
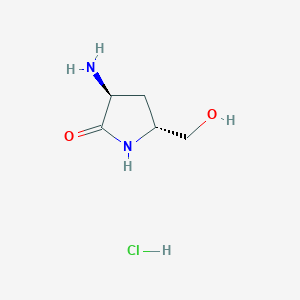

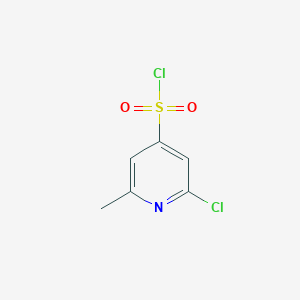
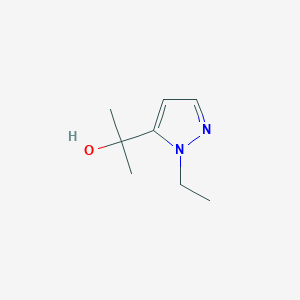
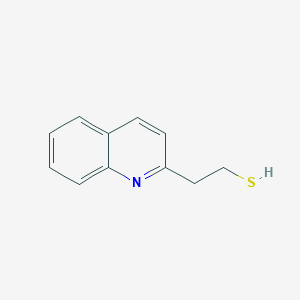
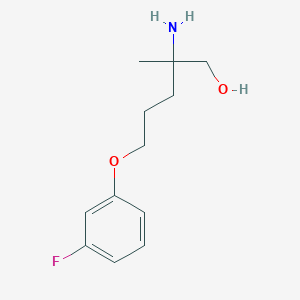
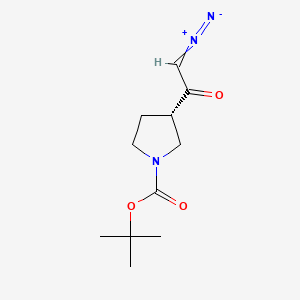
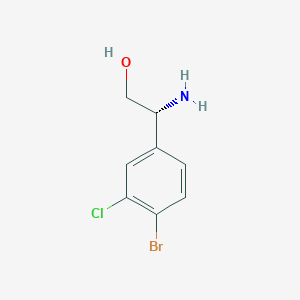
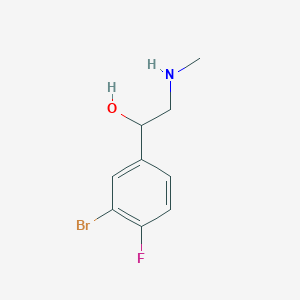

![Methyl 5-trifluoromethylbenzo[b]thiophene-3-carboxylate](/img/structure/B13600628.png)
![3-[(2,4,6-Trimethylphenyl)methyl]azetidine](/img/structure/B13600633.png)
